molecular formula C17H19BrN2O3 B2587611 5-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide CAS No. 1170937-46-8

5-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide

Cat. No. B2587611
CAS RN: 1170937-46-8
M. Wt: 379.254
InChI Key: BLMQIXDLHPYXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H19BrN2O3 and its molecular weight is 379.254. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioreductive Pro-drug Systems

Research by Berry et al. (1997) discusses the synthesis of 5-substituted isoquinolin-1-ones, which are related to the structural framework of the compound . The study explores the use of arylmethylation and nitration processes, highlighting potential applications as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors (Berry, Watson, Whish, & Threadgill, 1997).

Drug Discovery Synthesis Improvement

Nishimura and Saitoh (2016) worked on improving the synthesis of a key intermediate in drug discoveries, which could be related to the compound . Their work involved telescoping processes and design of experiments to increase yield and maintain purity, contributing to quicker supply to medicinal laboratories (Nishimura & Saitoh, 2016).

Ligands for σ Receptors

Xu, Lever, and Lever (2007) synthesized tetrahydroisoquinolinyl benzamides, similar in structure to the compound of interest, evaluating them as ligands for σ receptors. This study is indicative of the compound's potential utility in probing the σ receptor system, which is relevant for understanding a range of psychiatric and neurological disorders (Xu, Lever, & Lever, 2007).

Antiprotozoal Agents

A study by Ismail et al. (2004) synthesized compounds with a structural motif similar to the one , testing them as antiprotozoal agents. Their work demonstrates the potential of such compounds in treating protozoal infections, showing strong DNA affinities and in vitro and in vivo activities against specific protozoal strains (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

properties

IUPAC Name

5-bromo-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3/c1-22-10-9-20-8-2-3-12-4-5-13(11-14(12)20)19-17(21)15-6-7-16(18)23-15/h4-7,11H,2-3,8-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMQIXDLHPYXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide

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